molecular formula C9H5BrN2 B2963453 3-bromo-1H-indole-6-carbonitrile CAS No. 1326714-80-0

3-bromo-1H-indole-6-carbonitrile

Cat. No.: B2963453
CAS No.: 1326714-80-0
M. Wt: 221.057
InChI Key: OOSWUPGDEJKIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1H-indole-6-carbonitrile: is a chemical compound belonging to the indole family, characterized by a bromine atom at the third position and a nitrile group at the sixth position on the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H-indole-6-carbonitrile typically involves the bromination of 1H-indole-6-carbonitrile. This can be achieved through electrophilic substitution reactions using bromine or bromine-containing reagents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidized forms of the indole ring, such as indole-3-carboxylic acid.

    Reduction Products: Reduced forms, such as indoline derivatives.

Scientific Research Applications

Chemistry: 3-bromo-1H-indole-6-carbonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. It serves as a precursor for various functionalized indoles .

Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as antiviral, anticancer, and antimicrobial activities. They are investigated for their ability to interact with biological targets and pathways .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the synthesis of agrochemicals and other industrial chemicals .

Comparison with Similar Compounds

  • 3-bromo-1H-indole-2-carbonitrile
  • 3-bromo-1H-indole-5-carbonitrile
  • 3-bromo-1H-indole-7-carbonitrile

Comparison: While all these compounds share the indole core structure with a bromine atom, their biological activities and chemical reactivity can vary based on the position of the nitrile group. 3-bromo-1H-indole-6-carbonitrile is unique due to its specific substitution pattern, which influences its interaction with biological targets and its synthetic utility .

Properties

IUPAC Name

3-bromo-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSWUPGDEJKIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1H-indole-6-carbonitrile (1.6 g, 11.25 mmol) in DCM (60 mL) was added NBS (2.0 g, 11.25 mmol) in portions over a period of 5 minutes. The resultant mixture was stirred for 1 h. The reaction mixture was quenched with saturated sodium thiosulfate solution (25 mL) and further diluted with DCM (60 mL). The organic layer was washed with water (2×25 mL) followed by brine solution and dried over anhydrous sodium sulfate, filtered and concentrated to afford 2.50 g (99%) of the title compound, 1H NMR (300 MHz, CDCl3): δ 7.43 (d, J=7.4 Hz, 1 H), 7.45 (s, 1 H), 7.67 (d, J=6.9 Hz, 1 H), 7.79 (s, 1 H), 8.67 (br. s., 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.